molecular formula C24H19ClN4O2 B11711778 4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol

4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol

Cat. No.: B11711778
M. Wt: 430.9 g/mol
InChI Key: FQKVTLUOWPIQIL-BOHSUASASA-N
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Description

4-CHLORO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves the condensation reaction between 4-chlorosalicylaldehyde and 1-[(E)-[(4-methoxyphenyl)methylidene]amino]-4-phenyl-1H-imidazole-2-amine. The reaction is carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature for several hours to form the Schiff base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Various substituted phenols and imidazoles

Mechanism of Action

The mechanism of action of 4-CHLORO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with biological macromolecules. The Schiff base can form coordination complexes with metal ions, which can then interact with enzymes and other proteins, inhibiting their activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(E)-{(4-fluorophenyl)imino}methyl]phenol
  • 4-Chloro-2-[(E)-{(4-hydroxyphenyl)imino}methyl]phenol
  • 4-Chloro-2-[(E)-{(4-nitrophenyl)imino}methyl]phenol

Uniqueness

Compared to similar compounds, 4-CHLORO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL exhibits unique properties due to the presence of the imidazole ring and the methoxyphenyl group. These structural features enhance its ability to form stable complexes with metal ions and increase its biological activity .

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

4-chloro-2-[(E)-[1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C24H19ClN4O2/c1-31-21-10-7-17(8-11-21)14-27-29-16-22(18-5-3-2-4-6-18)28-24(29)26-15-19-13-20(25)9-12-23(19)30/h2-16,30H,1H3/b26-15+,27-14+

InChI Key

FQKVTLUOWPIQIL-BOHSUASASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4

Origin of Product

United States

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